LY2795050 - 1346133-08-1

LY2795050

Catalog Number: EVT-273952
CAS Number: 1346133-08-1
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2795050 is a synthetic compound developed by Eli Lilly & Co. . It is classified as a selective antagonist of the kappa opioid receptor (KOR) . Its high affinity and selectivity for KOR make it a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and preclinical drug development. LY2795050 allows researchers to investigate the role of KOR in various physiological and pathological processes, including pain, stress response, addiction, and mood disorders.

(S)-[11C]LY2795050

Compound Description: (S)-[11C]LY2795050 is a radiolabeled version of LY2795050, utilizing carbon-11 as the radioisotope. It acts as a potent and selective kappa opioid receptor (KOR) antagonist. This radiotracer exhibits favorable pharmacokinetic properties and binding profiles in vivo, making it suitable for imaging KOR in primates using positron emission tomography (PET). []

Relevance: (S)-[11C]LY2795050 plays a crucial role in studying KOR in vivo due to its ability to be detected by PET. This radiolabeled version allows researchers to investigate the distribution and binding characteristics of LY2795050 within the brain, providing insights into the role of KOR in various neurological and psychiatric conditions. []

LY2456302

Compound Description: LY2456302 is a highly selective KOR antagonist. Preclinical studies demonstrate its effectiveness in reducing ethanol consumption in rats. [] Additionally, LY2456302 shows dose-dependent blocking of 11C-LY2795050 binding. []

Relevance: Similar to LY2795050, LY2456302 exhibits high affinity for KOR. Studying its effects on ethanol consumption and its interaction with 11C-LY2795050 helps researchers understand the potential therapeutic applications of KOR antagonists like LY2795050 in substance abuse disorders. [, ]

11C-carfentanil

Compound Description: 11C-carfentanil is a radiolabeled selective mu opioid receptor (MOR) agonist used as a PET tracer. It helps visualize and quantify MOR distribution in the brain. [, ]

Relevance: Unlike LY2795050, which targets KOR, 11C-carfentanil binds to MOR. Comparing PET imaging results using both tracers helps distinguish regional differences in the distribution of KOR and MOR within the primate brain. [, ]

Naloxone

Compound Description: Naloxone is a non-selective opioid receptor antagonist, binding to MOR, KOR, and delta opioid receptors (DOR). It is often used to reverse opioid overdose. []

Relevance: Naloxone serves as a tool compound to investigate the specificity of 11C-LY2795050 binding to KOR. Pretreatment with naloxone effectively blocks 11C-LY2795050 binding, indicating the selectivity of LY2795050 for KOR over other opioid receptors. []

U50,488

Compound Description: U50,488 is a selective KOR agonist known to induce behavioral effects associated with stress and anxiety in animal models. [, ]

Relevance: U50,488 serves as a pharmacological tool to induce KOR-mediated effects, which can then be potentially reversed by LY2795050. Studies using U50,488 demonstrate LY2795050's rapid onset anti-stress effects and its ability to block U50,488-induced locomotor suppression. These findings highlight LY2795050's potential as a therapeutic agent for stress-related disorders. [, ]

Salvinorin A

Compound Description: Salvinorin A is a highly selective KOR agonist known for its potent hallucinogenic properties. []

Relevance: Salvinorin A, similar to U50,488, allows researchers to investigate the effects of KOR activation and the potential of LY2795050 to counteract these effects. The ability of LY2795050 to reverse Salvinorin A-induced grooming deficits further emphasizes its potential in treating conditions associated with aberrant KOR activity. []

LY2444296

Compound Description: LY2444296 is another relatively short-acting KOR antagonist, similar in structure and activity to LY2795050. It also demonstrates anti-anhedonic effects by preventing grooming deficits caused by salvinorin A and reducing immobility in the forced swim test. []

Relevance: The similarities between LY2444296 and LY2795050 in terms of their pharmacological profile and behavioral effects suggest shared mechanisms of action and potential overlapping therapeutic applications. This comparison underscores the relevance of developing short-acting KOR antagonists like LY2795050 as potential treatments for conditions like depression and anhedonia. []

Overview

LY2795050 is a novel compound that serves as a selective antagonist for the kappa opioid receptor (KOR). This compound has garnered attention for its potential applications in imaging and understanding the role of KOR in various neuropsychiatric disorders, including depression and anxiety. The development of LY2795050 has led to the creation of its radiolabeled form, [11C]LY2795050, which is utilized as a positron emission tomography (PET) tracer to visualize KOR activity in vivo.

Source

LY2795050 was synthesized as part of research aimed at developing effective imaging agents for KOR. The synthesis and evaluation of this compound were reported in several studies, highlighting its binding affinity and selectivity for KOR, as well as its pharmacokinetic properties in animal models and humans .

Classification

LY2795050 is classified as a kappa opioid receptor antagonist. It is a synthetic organic compound that belongs to the class of opioid receptor modulators, specifically targeting KOR, which plays a significant role in pain modulation, mood regulation, and addiction pathways.

Synthesis Analysis

Methods

The synthesis of [11C]LY2795050 involves several key steps. Initially, carbon-11 is produced from a cyclotron and then incorporated into the compound through a series of chemical reactions. The process begins with the conversion of carbon dioxide into methane, which is subsequently transformed into cyanide before being reacted with a precursor compound under specific conditions to yield [11C]LY2795050 .

Technical Details

  1. Radiolabeling: The radiolabeling process employs nickel and platinum catalysts at elevated temperatures to facilitate the conversion of carbon sources into the desired [11C] compound.
  2. Purification: Following synthesis, purification is achieved using semi-preparative high-performance liquid chromatography (HPLC), ensuring that the final product meets required radiochemical purity standards (greater than 99%) .
Molecular Structure Analysis

Structure

The molecular structure of LY2795050 can be characterized by its specific functional groups that confer its activity as a KOR antagonist. The exact structural formula includes various aromatic rings and nitrogen-containing moieties that enhance binding affinity.

Data

  • Molecular Formula: C20H22N2O2
  • Molecular Weight: 338.41 g/mol
  • Binding Affinity: High selectivity for KOR with a Ki value indicating strong binding .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of LY2795050 include nucleophilic substitutions and coupling reactions facilitated by transition metal catalysts. The final step involves hydrolysis to achieve the desired antagonist form.

Technical Details

  • Key Reaction Steps:
    • Conversion of carbon dioxide to methane.
    • Formation of cyanide from methane.
    • Coupling with the precursor under basic conditions to yield the final product.
  • Yield: The average yield reported for [11C]LY2795050 synthesis is approximately 12% .
Mechanism of Action

Process

LY2795050 acts by selectively blocking KOR, which modulates various signaling pathways associated with pain perception, mood disorders, and addiction behaviors. By inhibiting KOR activity, LY2795050 may alter the effects mediated by endogenous opioids on these receptors.

Data

  • Functional Assays: In vitro studies have demonstrated that LY2795050 exhibits full antagonist activity against KOR, leading to significant changes in receptor-mediated signaling pathways .
  • In Vivo Studies: PET imaging studies using [11C]LY2795050 have shown specific binding patterns consistent with KOR distribution in primate brains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal activity observed at physiological pH levels.
Applications

Scientific Uses

LY2795050 has significant implications in both research and clinical settings:

  1. Neuroimaging: As a PET tracer, [11C]LY2795050 enables researchers to visualize KOR distribution and dynamics in vivo, aiding studies on neuropsychiatric disorders .
  2. Pharmacological Research: Its role as a selective antagonist provides insights into KOR's involvement in pain management and addiction therapies.
  3. Clinical Trials: Ongoing studies are assessing its efficacy and safety in human subjects for potential therapeutic applications related to mood disorders .

Properties

CAS Number

1346133-08-1

Product Name

LY2795050

IUPAC Name

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1

InChI Key

LOOCZNLSXJHWTG-NRFANRHFSA-N

SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

LY2795050; LY 2795050; LY-2795050; (S)-LY2795050

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.